N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide
Description
N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a methylsulfinyl group, and an oxolane ring
Properties
IUPAC Name |
N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-8-5-6-18-12(8)13(16)15-9-3-4-11(19(2)17)10(14)7-9/h3-4,7-8,12H,5-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEGGMBITDPJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NC2=CC(=C(C=C2)S(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylsulfinylbenzene and 3-methyloxolane-2-carboxylic acid.
Formation of Amide Bond: The carboxylic acid group of 3-methyloxolane-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amine group of 3-fluoro-4-methylsulfinylbenzene to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, depending on its target.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylsulfonylphenyl)-3-methyloxolane-2-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(3-chloro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide is unique due to the presence of the fluorine atom and the methylsulfinyl group, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
